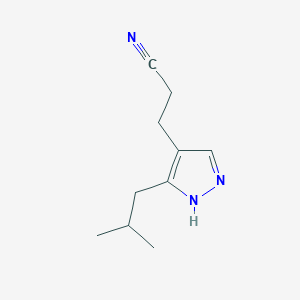
3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of diazo compounds with alkynyl bromides, which yields pyrazole derivatives . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitrile groups to amines.
Substitution: Halogenation or alkylation can modify the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 3-(3-isobutyl-1H-pyrazol-4-yl)propanamide, while reduction could produce 3-(3-isobutyl-1H-pyrazol-4-yl)propanamine .
科学的研究の応用
3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets depend on the specific application being investigated .
類似化合物との比較
Similar Compounds
3-(1H-pyrazol-1-yl)propanenitrile: Similar structure but lacks the isobutyl group.
3-(4-isobutyl-1H-pyrazol-5-yl)propanenitrile: Similar but with a different substitution pattern on the pyrazole ring.
Uniqueness
3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isobutyl group can enhance its lipophilicity, potentially improving its interaction with biological membranes and targets .
特性
分子式 |
C10H15N3 |
|---|---|
分子量 |
177.25 g/mol |
IUPAC名 |
3-[5-(2-methylpropyl)-1H-pyrazol-4-yl]propanenitrile |
InChI |
InChI=1S/C10H15N3/c1-8(2)6-10-9(4-3-5-11)7-12-13-10/h7-8H,3-4,6H2,1-2H3,(H,12,13) |
InChIキー |
UTIVKYZIDNTKEQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(C=NN1)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


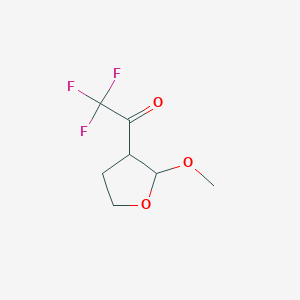

![1-isopropyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13425601.png)

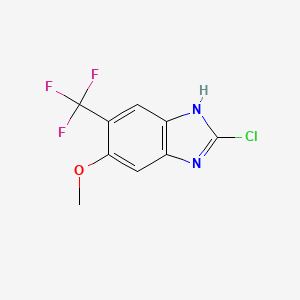
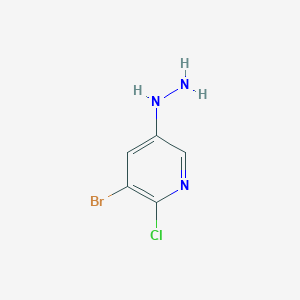

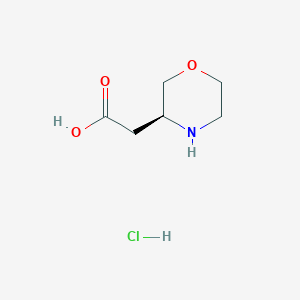
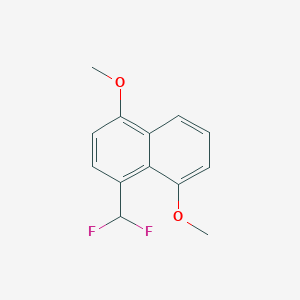
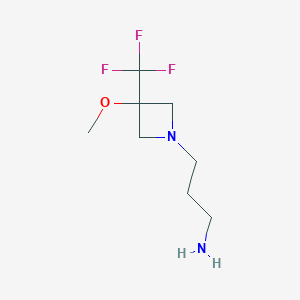
![1-[4-(Aminomethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B13425667.png)

![3,3'-Dithiobis[N-(methyl-d3)propanamide]](/img/structure/B13425694.png)
![N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide](/img/structure/B13425695.png)
